molecular formula C13H8ClFN2OS2 B5130221 3-chloro-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No. B5130221
M. Wt: 326.8 g/mol
InChI Key: QSKCTZKRMRTPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzothiophene derivatives, which have been widely studied for their biological activities.

Mechanism of Action

The mechanism of action of 3-chloro-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Furthermore, it may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to decrease the expression of certain genes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide in lab experiments is its potential therapeutic properties. This compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation is that the mechanism of action is not fully understood, which may hinder further development of this compound as a therapeutic agent.

Future Directions

There are several future directions for research on 3-chloro-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide. Firstly, more studies are needed to elucidate the mechanism of action of this compound. This will provide a better understanding of how it exerts its therapeutic effects and may lead to the development of more effective drugs. Secondly, further research is needed to investigate the potential of this compound in treating other diseases, such as autoimmune disorders and neurodegenerative diseases. Lastly, studies on the pharmacokinetics and toxicity of this compound are necessary to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-chloro-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has been reported in the literature. The method involves the reaction of 3-chloro-6-fluorobenzothiophene-2-carboxylic acid with 4-methyl-2-aminothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

3-chloro-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has been investigated for its potential therapeutic properties. It has been reported to exhibit inhibitory effects on the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has shown anti-inflammatory and analgesic activities in animal models.

properties

IUPAC Name

3-chloro-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2OS2/c1-6-5-19-13(16-6)17-12(18)11-10(14)8-3-2-7(15)4-9(8)20-11/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKCTZKRMRTPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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